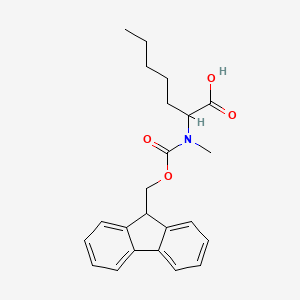
(R)-2-(N-Fmoc-N-methyl-amino)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(N-Fmoc-N-methyl-amino)heptanoic acid is a synthetic compound commonly used in peptide synthesis. The compound features a heptanoic acid backbone with an N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a methylated amino group. This structure makes it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(N-Fmoc-N-methyl-amino)heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of heptanoic acid is first protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Methylation: The protected amino group is then methylated using a methylating agent like methyl iodide in the presence of a base.
Purification: The final product is purified using techniques such as column chromatography to obtain ®-2-(N-Fmoc-N-methyl-amino)heptanoic acid in high purity.
Industrial Production Methods
Industrial production of ®-2-(N-Fmoc-N-methyl-amino)heptanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the protection and methylation reactions.
Automated Purification Systems: Industrial purification is often automated, utilizing high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(N-Fmoc-N-methyl-amino)heptanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxyl groups of other amino acids or peptides, forming peptide bonds.
Substitution Reactions: The methylated amino group can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Peptides: The primary products formed from coupling reactions are peptides and proteins with specific sequences.
Deprotected Amino Acid: Deprotection reactions yield the free amino acid, which can be further modified or used in subsequent reactions.
Scientific Research Applications
®-2-(N-Fmoc-N-methyl-amino)heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins, facilitating the study of protein structure and function.
Biology: The compound is used in the development of peptide-based drugs and biomolecules, aiding in the understanding of biological processes.
Medicine: It plays a role in the synthesis of therapeutic peptides and proteins, contributing to the development of new treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ®-2-(N-Fmoc-N-methyl-amino)heptanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide coupling reactions, forming peptide bonds with other amino acids. This allows for the sequential assembly of peptides and proteins with specific sequences and functions.
Comparison with Similar Compounds
Similar Compounds
®-2-(N-Fmoc-amino)heptanoic acid: Similar structure but without the methyl group on the amino group.
®-2-(N-Boc-N-methyl-amino)heptanoic acid: Uses a Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.
®-2-(N-Fmoc-N-methyl-amino)hexanoic acid: Similar structure but with a hexanoic acid backbone instead of heptanoic acid.
Uniqueness
®-2-(N-Fmoc-N-methyl-amino)heptanoic acid is unique due to its specific combination of the Fmoc protecting group and the methylated amino group. This combination provides stability during synthesis and allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid |
InChI |
InChI=1S/C23H27NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,3-5,14-15H2,1-2H3,(H,25,26) |
InChI Key |
KICHBTZTXCWVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


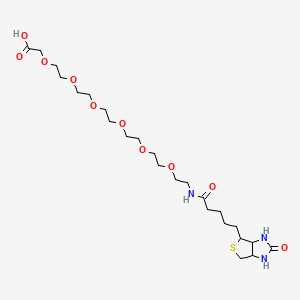
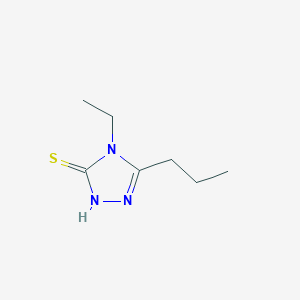
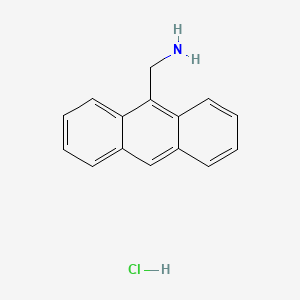

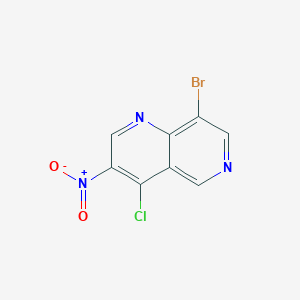
![rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis](/img/structure/B12310601.png)
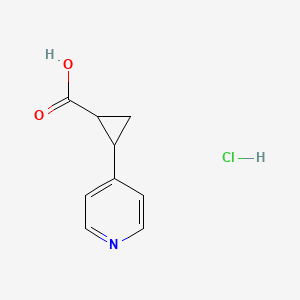
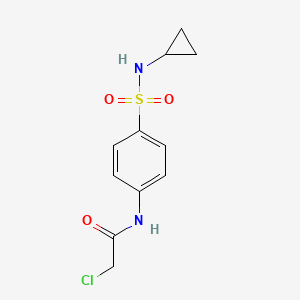
![1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
![8-Ethyl-3-(piperidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12310612.png)
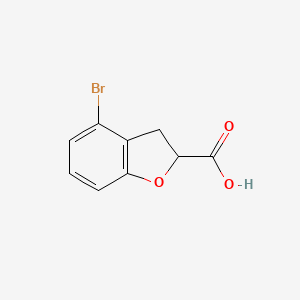
![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)


